molecular formula C11H13BrN2O3 B577475 2-(Boc-amino)-5-bromoisonicotinaldehyde CAS No. 1260667-46-6

2-(Boc-amino)-5-bromoisonicotinaldehyde

Cat. No.: B577475
CAS No.: 1260667-46-6
M. Wt: 301.14
InChI Key: PFFUYNROGVVDIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Boc-amino)-5-bromoisonicotinaldehyde is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group and a bromine atom attached to an isonicotinaldehyde core. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, while the bromine atom can serve as a functional handle for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Boc-amino)-5-bromoisonicotinaldehyde typically involves the protection of the amino group with a Boc group, followed by bromination of the isonicotinaldehyde core. The Boc protection is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or 4-dimethylaminopyridine (DMAP) under anhydrous conditions . Bromination can be carried out using bromine (Br2) or N-bromosuccinimide (NBS) in an appropriate solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to minimize waste and reduce environmental impact .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Boc-amino)-5-bromoisonicotinaldehyde is unique due to the presence of the bromine atom, which offers distinct reactivity compared to other halogenated derivatives. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, providing a balance between reactivity and stability .

Properties

IUPAC Name

tert-butyl N-(5-bromo-4-formylpyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3/c1-11(2,3)17-10(16)14-9-4-7(6-15)8(12)5-13-9/h4-6H,1-3H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFUYNROGVVDIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C(=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.